molecular formula C17H20N2O5 B2421190 Methyl 2-(((benzyloxy)carbonyl)amino)-7-oxo-6-azaspiro[3.4]octane-8-carboxylate CAS No. 1823417-67-9

Methyl 2-(((benzyloxy)carbonyl)amino)-7-oxo-6-azaspiro[3.4]octane-8-carboxylate

Cat. No.: B2421190
CAS No.: 1823417-67-9
M. Wt: 332.356
InChI Key: VVPNYIXFXJEITF-UHFFFAOYSA-N
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Description

Methyl 2-(((benzyloxy)carbonyl)amino)-7-oxo-6-azaspiro[3.4]octane-8-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of multiple functional groups, including a carbamate, a ketone, and an ester, makes it a versatile intermediate for further chemical modifications.

Scientific Research Applications

Methyl 2-(((benzyloxy)carbonyl)amino)-7-oxo-6-azaspiro[3.4]octane-8-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound can serve as a building block for the synthesis of bioactive molecules, including potential drug candidates for various diseases.

    Organic Synthesis: It can be used as an intermediate in the synthesis of complex organic molecules, facilitating the construction of spirocyclic frameworks.

    Material Science: The unique spirocyclic structure can be utilized in the design of novel materials with specific properties, such as polymers and nanomaterials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(((benzyloxy)carbonyl)amino)-7-oxo-6-azaspiro[3.4]octane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor, such as a substituted cyclohexanone and an amine. This step often requires the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) protecting group can be introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine. This step is typically carried out at room temperature.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid. This reaction is usually performed under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may employ more cost-effective reagents and catalysts to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(((benzyloxy)carbonyl)amino)-7-oxo-6-azaspiro[3.4]octane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxycarbonyl group can be removed through hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, reflux conditions.

    Reduction: Sodium borohydride in methanol, room temperature.

    Substitution: Palladium on carbon (Pd/C) in ethanol, hydrogen atmosphere.

Major Products Formed

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Removal of the benzyloxycarbonyl group to yield the free amine.

Mechanism of Action

The mechanism of action of Methyl 2-(((benzyloxy)carbonyl)amino)-7-oxo-6-azaspiro[3.4]octane-8-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(((benzyloxy)carbonyl)amino)-7-oxo-6-azaspiro[3.4]octane-8-carboxylate
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct chemical and physical properties. This structure can enhance the compound’s stability, reactivity, and potential biological activity compared to similar linear or monocyclic compounds.

Properties

IUPAC Name

methyl 7-oxo-2-(phenylmethoxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-23-15(21)13-14(20)18-10-17(13)7-12(8-17)19-16(22)24-9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3,(H,18,20)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPNYIXFXJEITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(=O)NCC12CC(C2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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